molecular formula C19H20N2O3 B6107225 1-benzoyl-N-(4-methoxyphenyl)prolinamide

1-benzoyl-N-(4-methoxyphenyl)prolinamide

Cat. No.: B6107225
M. Wt: 324.4 g/mol
InChI Key: ZHBUKKRJYWEJFM-UHFFFAOYSA-N
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Description

1-Benzoyl-N-(4-methoxyphenyl)prolinamide is a prolinamide derivative characterized by a benzoyl group at the 1-position of the pyrrolidine ring and a 4-methoxyphenyl substituent at the amide nitrogen. Prolinamides are widely studied for their catalytic and biological properties, particularly in asymmetric organocatalysis and receptor modulation. The benzoyl group enhances π-π interactions and electron-withdrawing effects, while the 4-methoxyphenyl group contributes electron-donating properties via its methoxy substituent, influencing both electronic delocalization and intermolecular interactions .

Properties

IUPAC Name

1-benzoyl-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-16-11-9-15(10-12-16)20-18(22)17-8-5-13-21(17)19(23)14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBUKKRJYWEJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Prolinamide Derivatives

Electronic Effects and Catalytic Performance

Comparison Compounds :

  • N-(2-Hydroxyphenyl)-(S)-prolinamide (): This derivative, featuring a hydroxylphenyl group, exhibits low enantioselectivity in aldol reactions due to weak hydrogen bonding between the amide proton and the aldehyde.
  • The benzoyl group in the target compound likely enhances π-electron delocalization, improving catalytic activity .

Table 1: Catalytic Properties of Prolinamide Derivatives

Compound Substituents Enantioselectivity (e.e.%) Key Interaction
1-Benzoyl-N-(4-methoxyphenyl)prolinamide Benzoyl, 4-methoxyphenyl Not reported Strong π-π, H-bonding
N-(2-Hydroxyphenyl)-(S)-prolinamide Hydroxyphenyl Low (~20–40%) Weak H-bonding
N-(1-Phenylethyl)prolinamide 1-Phenylethyl Moderate (~50–60%) Steric hindrance
Substituent Effects on Optical and Electronic Properties

Comparison Compounds :

  • 4-Methoxyphenylquinazolines (): Derivatives with 4-methoxyphenyl groups (e.g., compound 6l) exhibit red-shifted emission maxima in polar solvents like DMF due to enhanced π-electron delocalization. Similarly, the 4-methoxyphenyl group in the target compound may increase charge-transfer (CT) character in excited states, relevant to photophysical applications .
  • Bis-(4-methoxyphenyl)aminophenyl Chromophores (): The methoxy group induces a blue shift in λmax compared to dialkylamino substituents.

Table 2: Substituent Impact on Optical Properties

Compound Substituent λmax (nm) Emission Trend (DMF)
This compound 4-Methoxyphenyl Not reported Likely red-shifted CT emission
Quinazoline 6l 4-Methoxyphenyl ~450 Red shift, reduced intensity
Chromophore A (bis-4-methoxyphenyl) Bis-4-methoxyphenyl 745 Blue shift vs. dialkylamino

Comparison Compounds :

  • Oxo Prolinamide Derivatives (): These compounds modulate P2X7 receptors, with substituents influencing ATP antagonism. The benzoyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to oxo derivatives .
  • Complex Fluorinated Prolinamides (): Derivatives like (4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexyl]carbonyl-prolinamide exhibit tailored pharmacokinetics due to fluorinated cyclohexyl groups. The simpler structure of this compound may offer synthetic accessibility while retaining moderate receptor affinity .

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